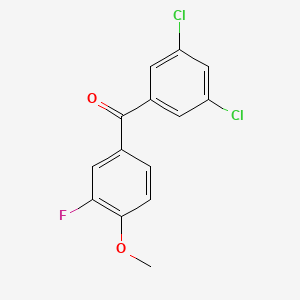

3,5-Dichloro-3'-fluoro-4'-methoxybenzophenone

説明

3,5-Dichloro-3'-fluoro-4'-methoxybenzophenone is a halogenated benzophenone derivative characterized by two chlorine atoms at the 3 and 5 positions of one benzene ring, a fluorine atom at the 3' position, and a methoxy group at the 4' position of the second benzene ring. This substitution pattern confers unique electronic and steric properties, making it a compound of interest in pharmaceutical and materials science research. It is commercially available through suppliers like CymitQuimica (CAS: 1333960-50-1, 95% purity) and AK Scientific (CAS: 951886-12-7, 95% purity) .

特性

IUPAC Name |

(3,5-dichlorophenyl)-(3-fluoro-4-methoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Cl2FO2/c1-19-13-3-2-8(6-12(13)17)14(18)9-4-10(15)7-11(16)5-9/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVRBOZFBQHZZMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)C2=CC(=CC(=C2)Cl)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl2FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-3’-fluoro-4’-methoxybenzophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses 3,5-dichloroanisole and 3-fluorobenzoyl chloride as starting materials. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3) under anhydrous conditions.

Industrial Production Methods

In an industrial setting, the production of 3,5-Dichloro-3’-fluoro-4’-methoxybenzophenone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves rigorous control of temperature, pressure, and the use of high-purity reagents.

化学反応の分析

Types of Reactions

3,5-Dichloro-3’-fluoro-4’-methoxybenzophenone undergoes several types of chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzophenones, while oxidation and reduction can lead to the formation of different functionalized derivatives .

科学的研究の応用

3,5-Dichloro-3’-fluoro-4’-methoxybenzophenone has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the production of polymers, coatings, and other materials

作用機序

The mechanism of action of 3,5-Dichloro-3’-fluoro-4’-methoxybenzophenone involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structure and functional groups. The pathways involved include signal transduction, metabolic processes, and gene expression regulation .

類似化合物との比較

Comparison with Structural Analogs

Substituent Variations and Structural Features

The compound’s structural analogs differ primarily in halogen type, substitution positions, and additional functional groups. Key comparisons include:

3,5-Dichloro-3',5'-dimethyl-4'-methoxybenzophenone

- Substituents : Chlorine at 3 and 5 positions; methyl groups at 3' and 5'; methoxy at 4'.

- Applications : Used in organic synthesis and material science (CymitQuimica Ref: 10-F202045) .

4-Bromo-3'-fluoro-4'-methoxybenzophenone

- Substituents : Bromine at 4 position; fluorine at 3'; methoxy at 4'.

- Key Differences : Bromine’s larger atomic radius and lower electronegativity compared to chlorine may alter electronic properties and binding interactions. Highlighted in safety data sheets for industrial applications .

3,5-Dichloro-3'-fluoro-4'-hydroxy-biphenyl-4-carbaldehyde oxime

- Substituents : Hydroxy group replaces methoxy (4'); oxime functional group added.

- Studied for ERβ receptor interactions in drug development .

Data Table: Comparative Overview of Key Compounds

¹ CAS number discrepancy noted between sources; confirm with suppliers for accuracy.

Functional and Application Differences

- Electron-Withdrawing Effects : Fluorine and chlorine in the target compound enhance electrophilicity, favoring reactions like nucleophilic aromatic substitution. Bromine in analog B offers weaker electron withdrawal but greater polarizability .

- Steric Hindrance : Dimethyl groups in analog A reduce accessibility to reactive sites, limiting utility in tightly regulated molecular interactions .

Research and Industrial Relevance

- Analog C’s ERβ activity underscores therapeutic promise .

- Material Science: Halogenated benzophenones serve as photoinitiators and UV stabilizers; bromine analogs may offer enhanced thermal stability .

Notes and Limitations

生物活性

3,5-Dichloro-3'-fluoro-4'-methoxybenzophenone (DCFM) is a synthetic organic compound belonging to the benzophenone family. Its unique substitution pattern, featuring two chlorine atoms and one fluorine atom on the benzene rings along with a methoxy group, contributes to its distinctive chemical properties and potential biological activities. This article reviews the biological activity of DCFM, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C14H9Cl2FO2

- Molecular Weight : 299.12 g/mol

- Structure : The compound's structure includes:

- Two chlorine substituents at the 3 and 5 positions.

- A fluorine atom at the 3' position.

- A methoxy group at the 4' position.

Antimicrobial Properties

Research indicates that DCFM exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents.

Table 1: Antimicrobial Activity of DCFM

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that DCFM could be effective against resistant strains of bacteria, warranting further investigation into its potential as a therapeutic agent.

Anticancer Properties

DCFM has also been studied for its anticancer effects. In vitro assays have demonstrated its ability to reduce cell viability in cancer cell lines such as PC-3 (prostate cancer) and DU145 (another prostate cancer line).

Case Study: Cytotoxic Effects on Cancer Cells

A study evaluated DCFM's cytotoxic effects using an MTT assay over different time intervals (24, 48, and 72 hours). The results are summarized below:

Table 2: Cytotoxicity of DCFM on Cancer Cell Lines

| Cell Line | IC50 (µg/mL) at 24h | IC50 (µg/mL) at 48h | IC50 (µg/mL) at 72h |

|---|---|---|---|

| PC-3 | 40.1 ± 7.9 | 27.05 ± 3.9 | 26.43 ± 2.1 |

| DU145 | 98.14 ± 48.3 | 62.5 ± 17.3 | 41.85 ± 7.8 |

The data indicate that PC-3 cells are more sensitive to DCFM than DU145 cells, suggesting a potential pathway for targeted cancer therapies.

The mechanism by which DCFM exerts its biological effects involves interactions with specific molecular targets within cells. It is hypothesized that DCFM may act as an inhibitor or modulator of various enzymes and receptors involved in metabolic pathways and gene expression regulation.

Proposed Pathways

- Signal Transduction : DCFM may interfere with signaling pathways that regulate cell proliferation and survival.

- Enzyme Inhibition : The compound could inhibit enzymes critical for cancer cell metabolism.

- Gene Expression Modulation : DCFM may influence the expression of genes associated with apoptosis and cell cycle regulation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。